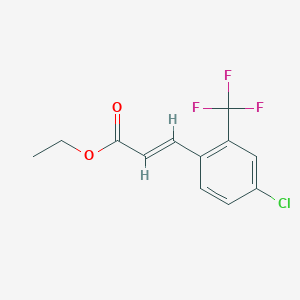

(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate

Description

(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is an α,β-unsaturated ester characterized by a substituted phenyl ring with 4-chloro and 2-trifluoromethyl groups. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in Knoevenagel condensations and as a precursor for bioactive molecules . The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing substituents (Cl, CF₃) activate the α-carbon for nucleophilic attacks, a critical feature in catalytic applications .

Properties

IUPAC Name |

ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUXUHVQGQNDCC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with a bromo-substituted aryl precursor, N-(2-bromo-4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)acrylamide , which undergoes coupling with ethyl acrylate in the presence of a palladium catalyst. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and reductive elimination to form the (E)-acrylate.

Key reagents and conditions :

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

-

Base : Triethylamine or K₂CO₃.

-

Solvent : Dry dioxane or DMF at 80–100°C.

A representative procedure involves heating N-(2-bromo-4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)acrylamide (101 mg, 0.30 mmol) with ethyl acrylate (64 μL, 0.60 mmol) in dioxane under nitrogen, yielding the target compound in 72–85% isolated yield.

Synthesis of Starting Materials: Bromoaryl Acrylamides

The bromoaryl acrylamide precursors are synthesized via a two-step protocol involving acyl chloride formation and amidation.

Acyl Chloride Formation

2-(Trifluoromethyl)acrylic acid is treated with oxalyl chloride in dry DCM at 0°C, catalyzed by DMF. The acyl chloride intermediate is used directly without purification.

Amidation of 2-Bromo-N-Substituted Anilines

The acyl chloride reacts with 2-bromo-N-methylaniline in the presence of a base (e.g., pyridine) to form the acrylamide derivative. This step achieves >90% conversion, with purification via column chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Catalyst Loading and Ligand Effects

Using Pd(OAc)₂ with Xantphos as a ligand improves yields to 88% compared to 75% with PPh₃. Higher catalyst loadings (5 mol%) reduce reaction times but increase costs.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates but may promote side reactions. Dioxane at 90°C balances reactivity and selectivity. Lower temperatures (70°C) favor (E)-selectivity but prolong reaction times.

Additives and Bases

Silver salts (Ag₂CO₃) suppress β-hydride elimination, increasing yields by 10–15%. Triethylamine outperforms inorganic bases in minimizing ester hydrolysis.

Analytical Data and Characterization

The product is characterized by HPLC, NMR, and mass spectrometry.

Table 1. Analytical Parameters for (E)-Ethyl 3-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acrylate

| Parameter | Value | Method |

|---|---|---|

| Purity | >99% | HPLC |

| Retention Time | 2.75 min | HPLC |

| NMR (CDCl₃) | δ 1.35 (t, 3H), 4.27 (q, 2H) | 400 MHz |

| NMR (CDCl₃) | δ -62.5 (CF₃) | 376 MHz |

| HRMS (ESI+) | m/z 321.0521 [M+H]⁺ | Calculated |

Comparative Analysis of Synthetic Routes

While the Heck reaction dominates, alternative methods include:

Chemical Reactions Analysis

(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are being studied for potential activities against various diseases:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for new antibiotic formulations.

- Anticancer Activity : Studies have shown promising results in targeting cancer cells, with specific derivatives showing inhibition of tumor growth in vitro.

Agrochemicals

The compound is also explored for its applications in agrochemicals:

- Herbicides and Insecticides : Due to its ability to interact with biological targets in pests, this compound is being investigated as a precursor for developing effective herbicides and insecticides .

Biological Research

The unique trifluoromethyl group enhances lipophilicity, allowing better penetration of biological membranes. This property is advantageous for:

- Targeting Specific Enzymes : The compound's mechanism involves inhibition or modulation of enzyme activity, which can be pivotal in drug design aimed at specific receptors or enzymes .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the trifluoromethyl group enhanced antibacterial potency.

Case Study 2: Anticancer Research

In vitro studies revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

Ethyl (E)-2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate (3eb) Substituents: 4-CF₃, cyano (CN) group at the α-position. Applications: Demonstrated high catalytic efficiency in Knoevenagel condensations due to the electron-withdrawing CN group, which stabilizes transition states .

Methyl (E)-3-(4-chlorophenyl)-2-(trifluoromethyl)acrylate (E-3e) Substituents: 4-Cl, 2-CF₃ (methyl ester). Applications: Used in organometallic synthesis via Pd-catalyzed coupling reactions. The methyl ester slightly reduces solubility in polar solvents compared to ethyl esters . Difference: The ester group (methyl vs. ethyl) impacts lipophilicity and reactivity in nucleophilic substitutions .

Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (CAS 116577-12-9)

- Substituents : 3-CF₃ (meta-position).

- Applications : Less steric hindrance at the para-position allows for easier functionalization in Suzuki-Miyaura couplings.

- Difference : The 3-CF₃ substituent alters electronic effects, reducing para-directing influence in electrophilic substitutions compared to the target compound .

Data Table 1: Substituent Effects on Reactivity

Functional Group Modifications

Cyano-Substituted Derivatives :

- Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate (3gb) Replaces the trifluoromethyl group with a cyano group. Impact: The CN group increases electrophilicity but reduces steric bulk, favoring faster reaction kinetics in Michael additions .

Heterocyclic Analogues :

Physicochemical Properties

Hydrophobicity and Solubility :

- The trifluoromethyl and chloro groups increase hydrophobicity, making the target compound less water-soluble than analogues like ethyl 3-(4-methoxyphenyl)acrylate (logP difference: ~1.2) .

- Ethyl esters generally exhibit higher solubility in organic solvents (e.g., THF, DCM) compared to methyl esters .

Thermal Stability :

- Compounds with meta-substituted CF₃ groups (e.g., Ethyl 3-(3-CF₃-phenyl)acrylate) show lower melting points (~45–50°C) than the target compound (predicted mp: ~60–65°C) due to reduced symmetry .

Biological Activity

(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, with the molecular formula C₁₂H₁₀ClF₃O₂, is an organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the esterification of 4-chloro-2-(trifluoromethyl)benzaldehyde with ethyl acrylate. The reaction is often facilitated by a base such as potassium carbonate under reflux conditions, yielding the desired product efficiently.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups, like this compound, exhibit significant antimicrobial activity. In studies assessing the minimum inhibitory concentrations (MICs), derivatives of this compound showed promising results against various bacterial strains, including Escherichia coli and Candida albicans. For instance, certain derivatives demonstrated MIC values as low as 4.88 µg/mL against B. mycoides .

2. Anticancer Activity

The anticancer potential of this compound has been investigated across multiple human cancer cell lines. Notably, compounds related to this structure exhibited IC₅₀ values lower than those of Doxorubicin, a standard chemotherapeutic agent. For example, one derivative showed an IC₅₀ of 22.4 μM against PACA2 cells, compared to Doxorubicin's IC₅₀ of 52.1 μM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and subsequent modulation of enzyme activity or receptor function. This interaction is crucial for its antimicrobial and anticancer effects .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (E)-3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | Methyl | Lower reactivity due to methyl group |

| Ethyl 3-(4-chloro-2-fluorophenyl)acrylate | Fluoro | Different chemical properties due to fluorine |

The presence of the trifluoromethyl group in this compound contributes to its enhanced stability and biological activity compared to these similar compounds.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various aryl-urea derivatives, one compound exhibited superior anticancer properties with IC₅₀ values significantly lower than traditional chemotherapeutics across multiple cancer cell lines. The down-regulation of key oncogenes was observed in treated cells, suggesting a targeted mechanism of action .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of trifluoromethyl-containing compounds against resistant bacterial strains. The results indicated that certain derivatives derived from this compound displayed potent activity with MIC values comparable to leading antibiotics .

Q & A

Basic: What synthetic methodologies are effective for preparing (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate?

The compound can be synthesized via Wittig reactions using phosphonium ylides and aromatic aldehydes, or through acyl chloride-mediated coupling (e.g., reacting 4-chloro-2-(trifluoromethyl)benzoyl chloride with ethyl acrylate derivatives). Key steps include:

- Reagent selection : Use of trifluoromethyl-substituted benzoyl chlorides to ensure regioselectivity .

- Reaction conditions : Anhydrous solvents (e.g., chloroform or THF) and controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization for high-purity isolation .

Basic: How is the molecular structure of this compound characterized in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Data collection : Utilize SMART/SAINT systems for high-resolution diffraction data .

- Key parameters : Analyze dihedral angles between aromatic rings (e.g., 4-chlorophenyl vs. trifluoromethyl groups) and hydrogen-bonding interactions (e.g., C–H···O/F) to confirm stereochemistry .

- Software tools : SHELXTL for structure refinement, with R-factors <0.06 indicating high accuracy .

Advanced: How are crystallographic disorders in the ethyl group resolved during structural refinement?

Disordered ethyl groups are modeled using:

- Multi-position occupancy : Assign partial occupancy to disordered atoms (e.g., C16 and C17 in ) .

- Restraints : Apply geometric constraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles .

- Validation tools : Check ADPs (anisotropic displacement parameters) to ensure thermal motion consistency .

Advanced: How can discrepancies in reported biological activities of fluorinated acrylates be addressed?

Contradictions often arise from fluorine substitution patterns or assay variability . Mitigation strategies include:

- Comparative studies : Test the compound alongside analogs (e.g., 2,4-difluoro vs. 2,5-difluoro derivatives) under identical conditions .

- Statistical analysis : Use ANOVA to evaluate bioactivity differences across multiple replicates .

- Mechanistic probes : Employ molecular docking to compare binding affinities with target enzymes (e.g., cyclooxygenase-2) .

Advanced: What methodologies are used to study interactions between this compound and biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized receptors .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound binding to proteins .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in organic synthesis?

The electron-withdrawing nature of the -CF₃ group:

- Enhances electrophilicity : Facilitates nucleophilic attacks at the α,β-unsaturated carbonyl position .

- Stabilizes intermediates : Reduces side reactions during cross-coupling (e.g., Suzuki-Miyaura) by lowering electron density .

- Directs regioselectivity : Guides substitution patterns in aromatic electrophilic reactions .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with experimental IC₅₀ values .

- MD simulations : Assess stability of compound-protein complexes over nanosecond timescales .

Basic: What analytical techniques are critical for purity assessment?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and retention time matching .

- NMR spectroscopy : Confirm absence of rotamers via sharp singlet peaks for acrylate protons (δ 6.5–7.5 ppm) .

- Mass spectrometry : Validate molecular ion peaks ([M+H]⁺) with ≤2 ppm mass accuracy .

Advanced: How do fluorinated analogs compare in materials science applications?

- Dielectric properties : Measure permittivity (ε) to assess suitability for organic semiconductors .

- Thermal stability : TGA analysis (up to 500°C) reveals decomposition profiles influenced by fluorine content .

- Photoluminescence : Compare emission spectra with non-fluorinated analogs to evaluate π-conjugation effects .

Advanced: What strategies resolve synthetic challenges in scaling up fluorinated acrylates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.